4-nitrobenzyl 3,4-dichlorobenzoate
Overview
Description
4-Nitrobenzyl chloride, a compound similar to 4-nitrobenzyl 3,4-dichlorobenzoate, is a carboxylic acid halide used in organic synthesis . It has a chemical formula of 4-(NO₂)C₆H₄COCl .
Synthesis Analysis
4-Nitrobenzyl chloride can react with triphenylphosphonium salt to synthesize benzofurans, potential positron emission tomography (PET) tracers, by the intramolecular Wittig reaction .Molecular Structure Analysis
The molecular structure of 4-Nitrobenzyl chloride consists of a benzene ring with a nitro group (NO2) and a carboxylic acid chloride group (COCl) attached .Chemical Reactions Analysis
Chlorination of 4-nitrotoluene at 190 ℃ without a catalyst gives 4-Nitrobenzyl chloride . An alternative process of nitration of benzylchloride co-produces 2-nitrobenzyl chloride and requires a difficult separation stage .Physical And Chemical Properties Analysis
4-Nitrobenzyl chloride is a solid with a molecular weight of 185.56 g/mol. It has a boiling point of 155 °C (at 20 hPa) and a melting point of 75 °C .Scientific Research Applications
Synthesis of Benzyloxybenzaldehyde Derivatives
4-nitrobenzyl 3,4-dichlorobenzoate is used in the synthesis of benzyloxybenzaldehyde derivatives . These derivatives are obtained by reacting 4-nitrobenzyl bromide with various substituted benzaldehydes . These compounds serve as intermediates in the production of more complex organic molecules and have potential applications in pharmaceuticals and agrochemicals.
Formation of Benzofuran Derivatives
When reacted with ortho-hydroxyaldehydes for extended periods, 4-nitrobenzyl 3,4-dichlorobenzoate can lead to the formation of benzofuran derivatives . Benzofurans are significant in medicinal chemistry as they are structural subunits in many natural compounds with biological activities.
Development of Imine Compounds
The compound is also involved in the condensation reactions to produce imine compounds . These imines are crucial in the development of coordination chemistry and have applications ranging from catalysis to materials science.
Positron Emission Tomography (PET) Tracers
Some derivatives of 4-nitrobenzyl 3,4-dichlorobenzoate, specifically benzofuran derivatives, have been explored as potential PET tracers targeting amyloid plaques in Alzheimer’s disease . This application is particularly important for the early detection and monitoring of Alzheimer’s progression.
Synthetic Methods for Heterocyclic Compounds
4-nitrobenzyl 3,4-dichlorobenzoate is used in developing synthetic methods for heterocyclic compounds, which are essential in drug discovery and development . These methods include dehydrative cyclization and decarboxylation processes.
Alkylating Agent Detection
The compound is used in tests for detecting alkylating agents following chemical oxidative activation . This is crucial in environmental toxicology to assess the presence of potentially harmful substances in the environment.
Safety and Hazards
properties
IUPAC Name |
(4-nitrophenyl)methyl 3,4-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-12-6-3-10(7-13(12)16)14(18)21-8-9-1-4-11(5-2-9)17(19)20/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFPKSWPOBGWQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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